molecular formula C10H17N3O B1459171 N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine CAS No. 1394781-86-2

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine

Cat. No. B1459171
M. Wt: 195.26 g/mol
InChI Key: JOYVKSVKGVYZCF-UHFFFAOYSA-N
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Description

“N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2219371-30-7 . It has a molecular weight of 268.19 .


Synthesis Analysis

The synthesis of such compounds often involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents . The reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes can give 5-aryloxazoles .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H .


Chemical Reactions Analysis

The chemical reactions of such compounds often involve direct arylation and alkenylation of oxazoles . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 195.26 . It has a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Aromatic Amines in Biological Systems

Research on heterocyclic aromatic amines, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), reveals their significant impact on biological systems, especially concerning their carcinogenic effects in rodents through DNA binding after metabolic activation (S. F. Teunissen et al., 2010). This line of investigation is crucial for understanding the biological effects and exposure levels of similar nitrogen-containing compounds.

Pharmaceutical Applications of Pyrrolidine Derivatives

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules (Giovanna Li Petri et al., 2021). This review highlights bioactive molecules characterized by the pyrrolidine ring, underscoring the versatility of nitrogen heterocycles in drug discovery and development.

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

The degradation of nitrogen-containing compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) addresses the challenge these recalcitrant compounds pose to environmental safety and water quality (Akash P. Bhat & P. Gogate, 2021). The review emphasizes the need for effective technologies to mineralize such compounds, highlighting the relevance of understanding the degradation pathways of nitrogen-containing molecules for environmental protection.

properties

IUPAC Name

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-5-12-10(14-8)7-13(2)9-3-4-11-6-9/h5,9,11H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVKSVKGVYZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN(C)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 3
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 4
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 5
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 6
N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine

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